molecular formula C4H10ClN B11735824 (1R,2S)-2-Methylcyclopropanamine hydrochloride

(1R,2S)-2-Methylcyclopropanamine hydrochloride

Cat. No.: B11735824
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-RFKZQXLXSA-N
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Description

(1R,2S)-2-Methylcyclopropanamine hydrochloride is a chiral amine compound with a cyclopropane ring. It is a hydrochloride salt form of (1R,2S)-2-Methylcyclopropanamine, which is known for its applications in various fields of chemistry and pharmacology. The compound’s unique structure, featuring a cyclopropane ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to introduce the amine group. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for the cyclopropanation step, followed by batch reactors for the amination and salt formation steps. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

(1R,2S)-2-Methylcyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclopropane ring’s strained structure can interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Methylcyclopropanamine hydrochloride is unique due to its specific chiral configuration and the presence of a methyl group on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

(1R,2S)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m0./s1

InChI Key

DGEKNIYQAIAEGO-RFKZQXLXSA-N

Isomeric SMILES

C[C@H]1C[C@H]1N.Cl

Canonical SMILES

CC1CC1N.Cl

Origin of Product

United States

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